tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate
CAS No.: 2306252-79-7
Cat. No.: VC11666696
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306252-79-7 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
| Standard InChI Key | RFPGLKQZFNBZQW-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
| SMILES | CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol. The compound features a spirocyclic system where a cyclopropane ring is fused to a piperidine-like nitrogen-containing ring (Figure 1). The (7S) configuration denotes the absolute stereochemistry at the 7th position, which is critical for its biological activity . The tert-butyl carbamate group (-OC(O)N(CH₃)-) provides steric bulk and protects the amine functionality during synthetic transformations.
Key Structural Features:
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Spiro[2.4]heptane Core: The compact spirocyclic framework introduces significant ring strain, influencing reactivity and conformational flexibility .
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Chiral Center: The (7S) configuration is essential for enantioselective interactions in biological systems .
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N-Methylcarbamate: Enhances metabolic stability compared to primary amines.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2306252-79-7 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| IUPAC Name | tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate | |
| SMILES | CC(C)(C)OC(=O)N(C)[C@@H]1CNCC12CC2 |
Synthesis and Methodological Advances
The synthesis of tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate builds on methodologies developed for related spirocyclic carbamates. A patent by WO2017190609A1 outlines a multi-step route for synthesizing the non-methylated analog, (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate, which provides foundational insights . Key steps include:
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Noyori Asymmetric Hydrogenation: Employing Ru-BINAP catalysts to achieve high enantiomeric excess (ee) in the reduction of ketone intermediates .
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Carbamate Protection: Introducing the tert-butyl carbamate group under basic conditions to shield the amine during subsequent reactions .
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Mitsunobu Reaction: For stereochemical inversion, though this method faces scalability issues due to low volumetric efficiency .
For the N-methyl variant, an additional N-methylation step is required. This typically involves treating the primary amine intermediate with methylating agents like methyl iodide in the presence of a base. Recent optimizations focus on improving ee values (>98%) and reducing reliance on hazardous reagents such as cyanides .
Applications in Pharmaceutical Chemistry
This compound’s primary application lies in its role as a chiral building block for antibiotics. Sitafloxacin, a broad-spectrum fluoroquinolone, relies on structurally analogous intermediates for its synthesis . The N-methyl group in tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate may enhance metabolic stability, making it advantageous for prodrug development.
Comparative Advantages:
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Enantiomeric Purity: Methods using Ru-BINAP achieve ee values >98%, surpassing earlier techniques (e.g., 53% ee with JP2004099609A’s catalyst) .
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Safety Profile: Avoids cyanide and nitromethane, addressing safety concerns in large-scale production .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Humidity | <40% relative humidity |
| Light Sensitivity | Store in amber glass under inert atmosphere |
Decomposition under acidic or basic conditions necessitates pH-neutral handling environments.
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